Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C9H8N2O3S and a molecular weight of 224.24 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction process. One common method involves the reaction of ethyl cyanoacetate with thioglycolic acid in the presence of a base such as triethylamine. The reaction typically takes place in an ethanol solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of automated systems and advanced purification techniques ensures the production of high-quality material suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, with reagents such as Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: this compound sulfonic acid.
Reduction: Ethyl 5-amino-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and inhibition.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Ethyl 5-cyano-6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate is structurally similar to other pyridine derivatives such as Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate and Ethyl 5-cyano-6-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-1,2-dihydropyridine-3-carboxylate
Comparison with Similar Compounds
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Ethyl 5-cyano-6-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-1,2-dihydropyridine-3-carboxylate
Properties
IUPAC Name |
ethyl 5-cyano-2-hydroxy-6-sulfanylidene-1H-pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-2-14-9(13)6-3-5(4-10)8(15)11-7(6)12/h3H,2H2,1H3,(H2,11,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFNPNKDMUFVAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)C(=C1)C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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